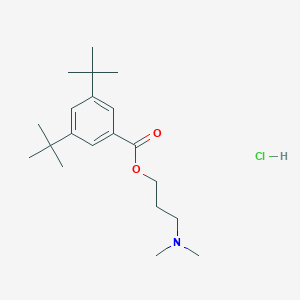
N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide
説明
N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide is a synthetic compound that has been studied for various chemical and pharmacological properties. This compound, like others in its class, is of interest due to its structural elements and potential for various applications in chemical research and possibly in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds typically involves acylation reactions where aminophenol precursors are reacted with benzoyl chlorides in suitable solvents such as THF (tetrahydrofuran). These reactions are characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm the structure of the synthesized compounds (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and DFT (Density Functional Theory) calculations. These studies reveal the influence of intermolecular interactions such as hydrogen bonding and π-π stacking on the geometry and stability of the molecular structure (Wardell et al., 2006).
Chemical Reactions and Properties
N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide and similar compounds undergo various chemical reactions, including nucleophilic substitutions and reactions with AcONa (sodium acetate), leading to the formation of different derivatives. These reactions are significant for understanding the compound's chemical behavior and for developing further chemical modifications (Shtamburg et al., 2012).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are crucial for the practical application and handling of the compound. These properties are typically determined using a variety of analytical techniques, including X-ray diffraction and spectroscopic methods. The crystal structure, in particular, provides valuable information on the compound's stability and reactivity (Galal et al., 2018).
Chemical Properties Analysis
The chemical properties of N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide, such as reactivity, stability, and interactions with other chemical entities, are fundamental for its potential applications. Studies typically focus on its reactivity patterns, including how it interacts with nucleophiles, electrophiles, and other reagents. These properties are often assessed through comparative studies with similar compounds to understand the influence of different substituents on the benzamide nucleus (He et al., 2014).
特性
IUPAC Name |
N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O4/c1-22-13-7-12(18(20)21)10(15)6-11(13)17-14(19)8-3-2-4-9(16)5-8/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXMUTLCVDRYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)I)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxy-4-nitrophenyl)-3-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-methoxyphenyl)-4-({[3-(4-morpholinyl)propyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4017132.png)

![17-(5-chloro-2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4017137.png)
![11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4017144.png)
![N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4017149.png)
![5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]](/img/structure/B4017179.png)
![7-methyl-2-[5-(3-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017188.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4017194.png)
![3-(3,4-dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4017198.png)
![methyl [5-(5-bromo-3-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4017215.png)


![2-[tert-butyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride](/img/structure/B4017247.png)
![N-{4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4017251.png)